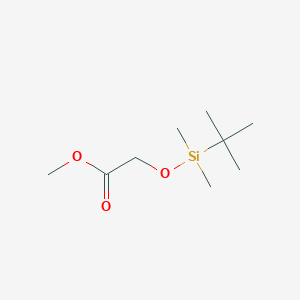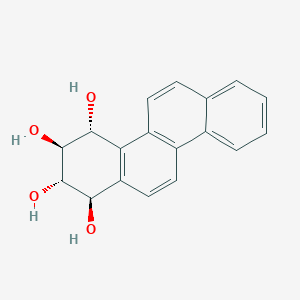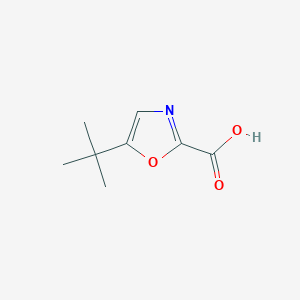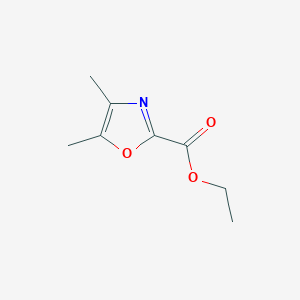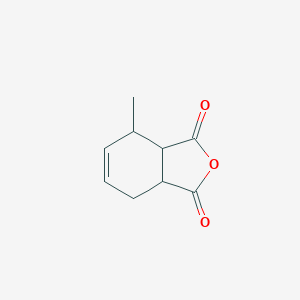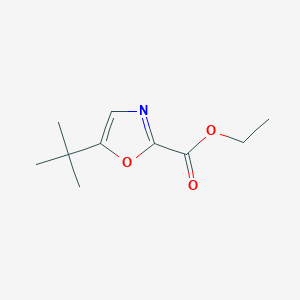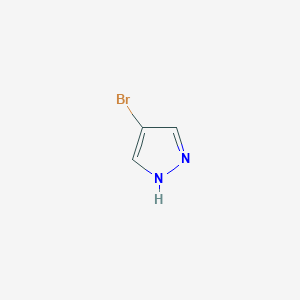
4-溴-1H-吡唑
描述
4-Bromo-1H-pyrazole is a heteroaryl halide with the molecular formula C3H3BrN2 and a molecular weight of 146.97 g/mol . It is a derivative of pyrazole, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatility in various chemical reactions and its significance in scientific research.
科学研究应用
4-Bromo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
4-Bromo-1H-pyrazole, also known as 4-Bromopyrazole, is a pyrazole derivative . It has been shown to act as an inhibitor of liver alcohol dehydrogenase . Alcohol dehydrogenase is a key enzyme involved in the metabolism of alcohols in the body.
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . This suggests that it may interfere with energy production in cells and disrupt calcium homeostasis, which could have a variety of downstream effects.
Biochemical Pathways
Given its inhibitory effect on oxidative phosphorylation and atp exchange, it is likely that it impacts pathways related to energy production and calcium signaling
Result of Action
Its reported inhibition of oxidative phosphorylation and atp exchange suggests that it may disrupt energy production within cells . Additionally, its impact on calcium uptake could affect a variety of cellular processes, as calcium ions play a crucial role in many cellular functions.
生化分析
Biochemical Properties
4-Bromo-1H-pyrazole has been reported to participate in biochemical reactions. It is known to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake
Cellular Effects
It is reported to inhibit the oxidative phosphorylation, which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of 4-Bromo-1H-pyrazole is not well-established. It is known to inhibit the oxidative phosphorylation
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In industrial settings, 4-Bromo-1H-pyrazole is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds, such as Suzuki-Miyaura and Heck reactions.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with ligands like triphenylphosphine.
Cyclization Reactions: These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazoles with functional groups like amino, thiol, or alkoxy groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Cyclization Reactions: Products include fused heterocyclic systems with potential biological activity.
相似化合物的比较
4-Chloro-1H-pyrazole: Similar in structure but with a chlorine atom instead of bromine.
4-Iodo-1H-pyrazole: Contains an iodine atom, leading to different chemical properties and reactivity.
1-Methyl-4-bromo-1H-pyrazole: A methylated derivative with distinct chemical behavior and applications.
Uniqueness: 4-Bromo-1H-pyrazole is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its bromine atom provides a good leaving group for substitution reactions, and its pyrazole ring offers a versatile scaffold for further functionalization .
属性
IUPAC Name |
4-bromo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGCPEDBFHEHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174826 | |
| Record name | 4-Bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2075-45-8 | |
| Record name | 4-Bromopyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2075-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromopyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCB5VB9RTA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-bromopyrazole?
A1: The molecular formula of 4-bromopyrazole is C3H3BrN2, and its molecular weight is 146.97 g/mol. []
Q2: What spectroscopic techniques are used to characterize 4-bromopyrazole?
A2: Researchers commonly employ Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 15N), and mass spectrometry (MS) to characterize 4-bromopyrazole. [, , , ] Rotational spectroscopy has also been used to determine the nuclear quadrupole coupling constants of 4-bromopyrazole and study its halogen bonding properties. [, ]
Q3: Is 4-bromopyrazole stable under ambient conditions?
A3: While specific stability data for 4-bromopyrazole under various conditions is limited in the provided research, many synthesized metal complexes incorporating 4-bromopyrazole are described as air-stable. []
Q4: Does 4-bromopyrazole exhibit any catalytic properties?
A4: The provided research primarily focuses on 4-bromopyrazole as a ligand in metal complexes and as a building block for larger molecules. There is no direct evidence presented for its independent catalytic activity.
Q5: Have there been computational studies on 4-bromopyrazole?
A5: Yes, researchers have employed ab initio calculations to study various aspects of 4-bromopyrazole. This includes predicting nuclear quadrupole coupling constants to understand halogen bonding strength [, ] and analyzing the mechanisms of double proton transfer in its dimer. [] Density functional theory (DFT) calculations have also been used to compare theoretical and experimental IR and 1H NMR spectroscopic data. []
Q6: How does the bromine atom at the 4-position influence the reactivity of 4-bromopyrazole?
A6: The bromine atom in 4-bromopyrazole serves as a useful handle for further functionalization. It enables selective lithiation at the 5-position, allowing for the introduction of various substituents. [] The bromine atom also plays a crucial role in forming halogen bonds, contributing to its utility in crystallographic fragment screening. [, ]
Q7: Does the presence of a bromine atom at the 4-position impact biological activity?
A7: While direct comparisons within the provided research are limited, some studies suggest that the presence and position of a halogen atom can affect the biological activity of pyrazole derivatives. For example, pyrazole itself demonstrated a more pronounced reduction in brain noradrenaline levels in rats compared to 4-bromopyrazole. [, ] Another study indicated that the introduction of a bromine atom at the 4-position of a pyrazole ring in a series of N-substitutedphenyl-2-pyrazolylnicotinamides resulted in compounds with notable fungicidal activities. []
Q8: Is there information available regarding SHE regulations for 4-bromopyrazole?
A8: The provided research does not specifically address SHE regulations for 4-bromopyrazole.
Q9: Is there any information available regarding the pharmacokinetic profile of 4-bromopyrazole?
A10: Limited pharmacokinetic data for 4-bromopyrazole is provided. One study estimated a half-life of less than 3 hours for 4-bromopyrazole in mice based on its inhibitory effect on ethanol elimination. []
Q10: Has the biological activity of 4-bromopyrazole been investigated?
A11: Research indicates that 4-bromopyrazole derivatives, particularly those incorporated into larger molecular frameworks, exhibit biological activity. One study found that 4-bromopyrazole derivatives demonstrated fungicidal activity against Physalospora piricola and Alternaria solani Sorauer. [] Additionally, a 4-bromopyrazole derivative was used as a precursor in the synthesis of a radiolabeled compound, [18F]NIDA-42033, for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography. []
Q11: Are there any known applications of 4-bromopyrazole in drug discovery?
A12: Yes, 4-bromopyrazole has demonstrated utility in fragment-based drug discovery. Its ability to bind to various protein targets, particularly in crystallographic fragment screening (XCFS), makes it valuable for identifying potential drug binding sites. [, ]
Q12: Is there information available regarding resistance mechanisms associated with 4-bromopyrazole?
A12: The provided research primarily focuses on the synthesis, characterization, and binding properties of 4-bromopyrazole and its derivatives. No information is provided regarding specific resistance mechanisms associated with this compound.
Q13: What is known about the toxicity profile of 4-bromopyrazole?
A13: Specific toxicity data for 4-bromopyrazole is not available in the provided research.
Q14: Are there specific drug delivery strategies mentioned for 4-bromopyrazole?
A14: The provided research does not discuss specific drug delivery strategies for 4-bromopyrazole.
Q15: Are there any biomarkers associated with 4-bromopyrazole or its derivatives?
A15: The provided research does not mention specific biomarkers associated with 4-bromopyrazole or its derivatives.
Q16: Is there information available regarding the environmental impact of 4-bromopyrazole?
A16: The provided research does not discuss the environmental impact or degradation of 4-bromopyrazole.
Q17: What is the solubility of 4-bromopyrazole in different solvents?
A19: While specific solubility data is limited in the provided research, one study investigates the solubility and solution thermodynamics of 4-bromopyrazole in mixed solvents of methanol/ethanol and water. [] Additionally, its sodium salt is reported to be soluble in tetrahydrofuran. []
Q18: Is there information available regarding the validation of analytical methods for 4-bromopyrazole?
A18: The provided research primarily focuses on synthesis and characterization and does not delve into the validation of specific analytical methods for 4-bromopyrazole.
Q19: Are there specific quality control measures mentioned for 4-bromopyrazole?
A19: The provided research does not explicitly mention quality control measures for 4-bromopyrazole.
Q20: Is there information available regarding the immunogenicity of 4-bromopyrazole?
A20: The provided research does not address the immunogenicity or immunological responses associated with 4-bromopyrazole.
Q21: Is there information available regarding drug-transporter interactions with 4-bromopyrazole?
A21: The provided research does not discuss any interactions between 4-bromopyrazole and drug transporters.
Q22: Is there information available regarding the biocompatibility and biodegradability of 4-bromopyrazole?
A22: The provided research does not offer specific details regarding the biocompatibility or biodegradability of 4-bromopyrazole.
Q23: Are there any known alternatives or substitutes for 4-bromopyrazole in its various applications?
A26: Depending on the specific application, other halogenated pyrazoles, such as 4-iodopyrazole, might serve as alternatives. [] In medicinal chemistry, alternative heterocyclic scaffolds or functional groups might be explored to achieve desired biological activities.
Q24: Are there specific guidelines for recycling or waste management related to 4-bromopyrazole?
A24: The provided research does not provide specific guidelines for recycling or waste management related to 4-bromopyrazole.
Q25: What research infrastructure and resources are typically used in studying 4-bromopyrazole?
A28: Research on 4-bromopyrazole leverages standard organic synthesis facilities and analytical instrumentation commonly found in chemistry laboratories. This includes equipment for NMR spectroscopy, FTIR spectroscopy, mass spectrometry, X-ray crystallography, and computational chemistry resources. [, , , , , , , ]
Q26: When was 4-bromopyrazole first synthesized and characterized?
A29: While the exact date of its initial synthesis is not specified in the provided research, the earliest cited study on the crystal structure of 4-bromopyrazole dates back to 1999. [, ]
Q27: How does research on 4-bromopyrazole contribute to cross-disciplinary advancements?
A30: The study of 4-bromopyrazole spans various disciplines, including organic chemistry, medicinal chemistry, and materials science. For instance, its application in crystallographic fragment screening bridges chemistry and structural biology, offering insights into protein-ligand interactions and aiding drug discovery efforts. [, ] Furthermore, the development of 4-bromopyrazole-containing metal complexes contributes to advancements in coordination chemistry and potentially materials science. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
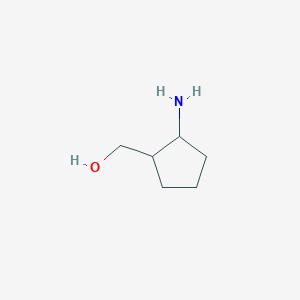
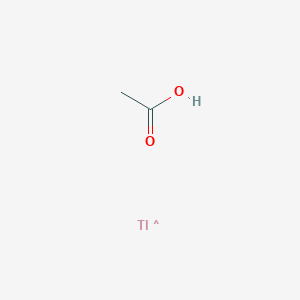
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
